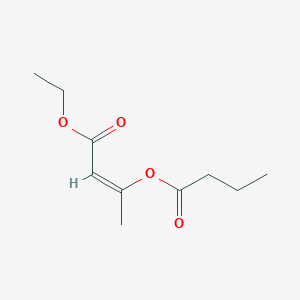
2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- is an organic compound with the molecular formula C10H16O4 It is a derivative of butenoic acid and is characterized by the presence of an ethyl ester group and a 1-oxobutoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- can be achieved through several methods. One common approach involves the esterification of 2-butenoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the reaction of 3-(1-oxobutoxy)butanoic acid with ethyl alcohol. This reaction can be catalyzed by an acid such as hydrochloric acid or sulfuric acid. The reaction mixture is heated under reflux, and the product is purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted esters or acids.
Scientific Research Applications
2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals, flavors, and fragrances.
Mechanism of Action
The mechanism of action of 2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical processes. The compound’s reactivity is influenced by the presence of the double bond and the 1-oxobutoxy group, which can interact with enzymes and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 2-oxo-, methyl ester
- Butanoic acid, 2-methyl-3-oxo-, ethyl ester
- 2-Butenoic acid, ethyl ester, (Z)-
Uniqueness
2-Butenoic acid, 3-(1-oxobutoxy)-, ethyl ester, (Z)- is unique due to the presence of both an ethyl ester group and a 1-oxobutoxy substituent. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable in various applications. Compared to similar compounds, it offers a unique balance of stability and reactivity, which can be advantageous in specific chemical and biological contexts.
Properties
CAS No. |
6295-32-5 |
|---|---|
Molecular Formula |
C10H16O4 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
ethyl (Z)-3-butanoyloxybut-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-6-9(11)14-8(3)7-10(12)13-5-2/h7H,4-6H2,1-3H3/b8-7- |
InChI Key |
AKXZJJDUPMUHPT-FPLPWBNLSA-N |
Isomeric SMILES |
CCCC(=O)O/C(=C\C(=O)OCC)/C |
Canonical SMILES |
CCCC(=O)OC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















